molecular formula C21H23NO8S B10833785 N-oxalyl-D-tyrosine derivative 8

N-oxalyl-D-tyrosine derivative 8

Cat. No.: B10833785
M. Wt: 449.5 g/mol
InChI Key: GZIYVGKVNVGZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Oxalyl-D-tyrosine derivative 8 is a synthetic compound designed to inhibit histone demethylases (HDMs) of the Jumonji C (JmjC) family, particularly targeting the JMJD2 (KDM4) and KDM5 subfamilies. These enzymes regulate gene expression by removing methyl groups from histone lysine residues, a process dependent on α-ketoglutarate (αKG) as a co-substrate. Derivative 8 belongs to a series of N-oxalyl-D-tyrosine analogs developed to competitively block the αKG-binding site, thereby inhibiting enzymatic activity . Structural modifications at the para-hydroxyl position of the tyrosine moiety—such as sulfonate esters, benzyl ethers, or β-ketoethers—enhance binding affinity and selectivity for JMJD2 enzymes over related oxygenases like hypoxia-inducible factor prolyl hydroxylases (PHDs) . The compound’s development leveraged combinatorial chemistry, nondenaturing mass spectrometry (MS), and crystallographic studies to optimize interactions within a subpocket of the JMJD2 active site .

Properties

Molecular Formula

C21H23NO8S

Molecular Weight

449.5 g/mol

IUPAC Name

3-[4-(4-tert-butylphenyl)sulfonyloxyphenyl]-2-(oxaloamino)propanoic acid

InChI

InChI=1S/C21H23NO8S/c1-21(2,3)14-6-10-16(11-7-14)31(28,29)30-15-8-4-13(5-9-15)12-17(19(24)25)22-18(23)20(26)27/h4-11,17H,12H2,1-3H3,(H,22,23)(H,24,25)(H,26,27)

InChI Key

GZIYVGKVNVGZAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxalyl-D-tyrosine derivative 8 involves the reaction of D-tyrosine with oxalyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-oxalyl-D-tyrosine derivative 8 primarily undergoes substitution reactions. It can react with various nucleophiles, leading to the formation of different derivatives. Additionally, it can participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

N-oxalyl-D-tyrosine derivative 8 has several scientific research applications:

Mechanism of Action

N-oxalyl-D-tyrosine derivative 8 exerts its effects by binding to the active site of histone demethylases, particularly the JMJD2 and KDM4 subfamilies. This binding prevents the enzymes from interacting with their substrates, thereby inhibiting the demethylation of histones. The inhibition of histone demethylation can lead to changes in gene expression and chromatin structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

N-Oxalyl-D-tyrosine derivative 8 is part of a broader class of 2OG-dependent oxygenase inhibitors, which includes:

  • N-Oxalylglycine (NOG): A foundational αKG mimic with weak JMJD2E inhibition (IC₅₀ = 225 μM) and nonselective activity against PHD2 .
  • 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) : A potent JMJD2E inhibitor (IC₅₀ = 0.88 μM) but lacking selectivity for JMJD2 over PHD2 .
  • Pyridine Dicarboxylic Acids : Bind the same active site as N-oxalyl-D-tyrosine derivatives but exhibit overlapping inhibition with PHDs .

Derivative 8 distinguishes itself through para-substitutions on the tyrosine ring (e.g., sulfonate esters or benzyl ethers), which improve steric and electronic complementarity with the JMJD2 subpocket .

Inhibitory Potency and Mechanism

Compound Class IC₅₀ (μM) Selectivity (JMJD2 vs. PHD2) Key Feature(s)
2,4-PDCA (Compound 1) Pyridine dicarboxylic acid 0.88 Low High potency, nonselective
NOG (Compound 6) N-Oxalylglycine 225 Low (inhibits PHD2) Broad-spectrum, low potency
N-Oxalyl-D-tyrosine derivatives Tyrosine-based analogs 5–50* High Substituent-dependent potency
Compound 10a Benzyl ether derivative N/A† High Crystal structure resolved

*Estimated range based on screening data ; †Potency described as "potent" without explicit IC₅₀ .

Derivative 8 exhibits intermediate potency compared to 2,4-PDCA and NOG but achieves superior selectivity. Its mechanism involves displacing αKG while engaging hydrophobic residues in the JMJD2 subpocket via para-substituents .

Selectivity Across Enzyme Families

N-Oxalyl-D-tyrosine derivatives show minimal inhibition of PHD2 (<10% inhibition at 100 μM) in biochemical assays, unlike NOG and 2,4-PDCA . For example, derivative 7f (a sulfonate ester analog) binds JMJD2E without competing with NOG in PHD2’s active site .

Crystallographic and Binding Mode Analyses

A crystal structure of JMJD2A in complex with compound 10a (2.4 Å resolution) reveals critical interactions:

  • The oxalyl group chelates the active-site Fe²⁺, mimicking αKG.
  • The benzyl ether substituent extends into a hydrophobic subpocket, enhancing van der Waals contacts .
    Modeling suggests that derivative 8’s substituents (e.g., sulfonate esters) may form hydrogen bonds with Tyr-132 and His-196, further stabilizing binding .

Methodological Approaches in Assay Validation

  • ALPHA Assay : Validated against the formaldehyde dehydrogenase (FDH) method (Spearman R = 0.9643), confirming its reliability for high-throughput screening .
  • Nondenaturing MS: Identified binding affinities of derivatives without disrupting enzyme-inhibitor complexes .
  • MALDI-TOF MS : Quantified demethylation inhibition, corroborating IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.